Tetrakis(decyl)ammonium bromide

Vue d'ensemble

Description

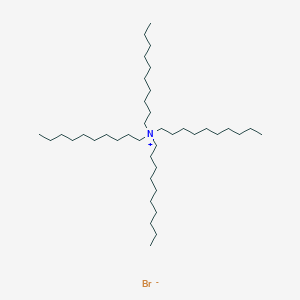

Tetrakis(decyl)ammonium bromide is a quaternary ammonium compound known for its cationic surfactant properties. It is commonly used as an ion-pair agent and for the modification of bentonite. This compound has a molecular formula of C40H84NBr and a molecular weight of 659.01 g/mol .

Méthodes De Préparation

Synthetic Routes and Reaction Conditions

Tetrakis(decyl)ammonium bromide is typically synthesized through the quaternization of decylamine with decyl bromide. The reaction involves heating decylamine with decyl bromide in an organic solvent under reflux conditions. The product is then purified through recrystallization or other suitable purification methods .

Industrial Production Methods

In industrial settings, the production of this compound follows similar synthetic routes but on a larger scale. The reaction conditions are optimized for higher yields and purity. The use of continuous flow reactors and advanced purification techniques ensures the efficient production of the compound .

Analyse Des Réactions Chimiques

Types of Reactions

Tetrakis(decyl)ammonium bromide undergoes various chemical reactions, including:

Substitution Reactions: It can participate in nucleophilic substitution reactions due to the presence of the bromide ion.

Phase Transfer Catalysis: It acts as a phase transfer catalyst, facilitating the transfer of reactants between aqueous and organic phases.

Common Reagents and Conditions

Nucleophilic Substitution: Common reagents include nucleophiles such as hydroxide ions, cyanide ions, and alkoxides. The reactions are typically carried out in polar solvents under mild conditions.

Phase Transfer Catalysis: The compound is used in conjunction with various organic and inorganic reactants to enhance reaction rates and yields.

Major Products Formed

Substitution Reactions: The major products depend on the nucleophile used. For example, using hydroxide ions results in the formation of decanol.

Phase Transfer Catalysis: The products vary widely based on the specific reaction being catalyzed.

Applications De Recherche Scientifique

Applications in Scientific Research

-

Phase Transfer Catalyst

- Tetrakis(decyl)ammonium bromide is utilized as a phase transfer agent, facilitating the transfer of ionic species from aqueous to organic phases. This property is particularly valuable in the synthesis of nanoparticles and other chemical compounds.

- Example : It is employed in the synthesis of platinum nanocrystals by transferring platinum salts from an aqueous to an organic phase .

-

Synthesis of Nanoparticles

- The compound aids in the synthesis of various nanoparticles, including gold and platinum nanoparticles. By promoting the transfer of metal ions into organic solvents, it enhances the efficiency and yield of nanoparticle production.

- Case Study : In one study, gold ions were effectively transferred from an aqueous to an organic phase using this compound, resulting in high-quality gold nanoparticles suitable for biomedical applications .

-

Modification of Materials

- This compound is used for modifying bentonite clay, improving its properties for applications in environmental remediation and material science.

- This modification enhances the clay's adsorption capabilities, making it effective for removing pollutants from water sources.

-

Biological Applications

- Research indicates potential applications in drug delivery systems, where this compound can encapsulate therapeutic agents, enhancing their solubility and bioavailability.

- Studies have explored its effects on cellular membranes, noting that it can influence membrane permeability due to its surfactant properties .

Toxicological Considerations

While this compound has beneficial applications, safety data indicate potential health risks associated with exposure:

- It may cause skin irritation and has been linked to respiratory issues upon inhalation .

- Long-term exposure could lead to chronic health effects, necessitating careful handling in laboratory settings.

Table 1: Summary of Applications

| Application Type | Description | Example Use Case |

|---|---|---|

| Phase Transfer Catalyst | Facilitates transfer of ionic species between phases | Synthesis of platinum nanocrystals |

| Nanoparticle Synthesis | Aids in producing metal nanoparticles | Gold nanoparticle production |

| Material Modification | Enhances properties of bentonite clay | Environmental remediation |

| Drug Delivery Systems | Encapsulates therapeutic agents for improved bioavailability | Potential use in cancer therapies |

Table 2: Toxicological Data

Mécanisme D'action

Tetrakis(decyl)ammonium bromide exerts its effects primarily through its cationic surfactant properties. It acts as a phase transfer agent, facilitating the transfer of ions and molecules between different phases. This mechanism is crucial in various chemical reactions, including the synthesis of nanoparticles and the alkylation of pyridine aldoximes and ketoximes .

Comparaison Avec Des Composés Similaires

Similar Compounds

- Tetraheptylammonium bromide

- Tetrapentylammonium bromide

- Tetrabutylammonium bromide

- Tetradodecylammonium bromide

Uniqueness

Tetrakis(decyl)ammonium bromide is unique due to its longer alkyl chains, which enhance its surfactant properties and make it particularly effective as a phase transfer catalyst. This distinguishes it from other quaternary ammonium compounds with shorter alkyl chains .

Activité Biologique

Tetrakis(decyl)ammonium bromide (TDAB), with the chemical formula and CAS number 14937-42-9, is a quaternary ammonium compound widely studied for its biological activity and applications in various fields, including biochemistry and pharmacology. This article delves into its biological properties, toxicological profile, and potential applications based on diverse research findings.

- Molecular Weight : 659.01 g/mol

- Appearance : White to light beige powder

- Solubility : Insoluble in water, low solubility in organic solvents

- Melting Point : Approximately 88.0°C

Biological Activity

This compound exhibits a range of biological activities, primarily due to its surfactant properties. Its amphiphilic nature allows it to interact with biological membranes, making it a useful compound in various biochemical assays and applications.

1. Antimicrobial Activity

TDAB has been shown to possess antimicrobial properties against various bacteria and fungi. Studies indicate that it disrupts microbial cell membranes, leading to cell lysis. The effectiveness of TDAB varies depending on the concentration used and the type of microorganism targeted.

| Microorganism | Minimum Inhibitory Concentration (MIC) |

|---|---|

| Escherichia coli | 0.5 - 1.0 mg/mL |

| Staphylococcus aureus | 1.0 - 2.0 mg/mL |

| Candida albicans | 2.0 - 4.0 mg/mL |

2. Cytotoxicity

The cytotoxic effects of TDAB have been evaluated in various cell lines. It has been found to induce apoptosis in certain cancer cell lines while exhibiting lower toxicity towards normal cells at sub-lethal concentrations.

- Cell Line Tested : HeLa (cervical cancer), MCF-7 (breast cancer), and normal fibroblasts.

- IC50 Values :

- HeLa: ~20 µM

- MCF-7: ~25 µM

- Normal Fibroblasts: >50 µM

The mechanism by which TDAB exerts its biological effects involves:

- Disruption of lipid bilayers in microbial membranes.

- Induction of oxidative stress leading to cellular damage.

- Modulation of signaling pathways associated with apoptosis.

Toxicological Profile

Despite its useful properties, TDAB poses several health risks:

- Acute Toxicity : Ingestion can lead to severe health effects, including nausea, vomiting, and neurological symptoms such as confusion and hallucinations .

- Chronic Exposure : Long-term exposure may result in cumulative health effects affecting the nervous system and skin .

Toxicological Data Summary

| Exposure Route | Effects |

|---|---|

| Ingestion | Harmful; can cause severe gastrointestinal distress |

| Skin Contact | Irritation; potential for dermatitis |

| Eye Contact | Severe damage |

Research Findings and Case Studies

Numerous studies have highlighted the potential applications of TDAB in various fields:

- Biochemical Reagent : Used as a surfactant in ion-pair chromatography for the separation of biomolecules .

- Antimicrobial Agent : Investigated for use in disinfectants due to its efficacy against hospital-acquired infections .

- Drug Delivery Systems : Explored as a component in formulations aimed at improving drug solubility and bioavailability .

Propriétés

IUPAC Name |

tetrakis-decylazanium;bromide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C40H84N.BrH/c1-5-9-13-17-21-25-29-33-37-41(38-34-30-26-22-18-14-10-6-2,39-35-31-27-23-19-15-11-7-3)40-36-32-28-24-20-16-12-8-4;/h5-40H2,1-4H3;1H/q+1;/p-1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AHNISXOXSNAHBZ-UHFFFAOYSA-M | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCCCCCCC[N+](CCCCCCCCCC)(CCCCCCCCCC)CCCCCCCCCC.[Br-] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C40H84BrN | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90933631 | |

| Record name | N,N,N-Tris(decyl)decan-1-aminium bromide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90933631 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

659.0 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

14937-42-9 | |

| Record name | Tetradecylammonium bromide | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=14937-42-9 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Tetrakis(decyl)ammonium bromide | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0014937429 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | N,N,N-Tris(decyl)decan-1-aminium bromide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90933631 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Tetrakis(decyl)ammonium bromide | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.035.452 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q1: What is the role of Tetrakis(decyl)ammonium bromide in chemical analysis?

A: this compound (TDeABr) is often employed as a reagent in analytical chemistry, particularly in high-performance liquid chromatography (HPLC) techniques. [] Its role stems from its ability to interact with certain analytes, enhancing their separation and detection. For instance, TDeABr is used in the derivatization of bile acids, improving their detection sensitivity in fluorescence-based HPLC methods. []

Q2: How does the alkyl chain length of lipids like this compound affect caffeine detection in taste sensors?

A: Research suggests that the length of the alkyl chain in lipids significantly influences the sensitivity of taste sensors to caffeine. Studies comparing this compound (R10) with other lipids possessing varying alkyl chain lengths (R8, R12, R16) revealed that the electric responses generated by the lipid membranes upon interaction with caffeine were directly related to the alkyl chain length. [] This finding implies that optimizing the lipid composition, particularly the alkyl chain length, can enhance the sensor's sensitivity to caffeine.

Q3: Can you elaborate on the interaction between this compound and caffeine in a taste sensor?

A: While the exact mechanism of interaction requires further investigation, research indicates that caffeine, being an uncharged molecule, interacts more favorably with lipid membranes containing amine compounds like this compound compared to phosphate lipid membranes. [] This suggests a potential role of the amine group in TDeABr in facilitating the interaction with caffeine. Further research exploring the influence of concentration and specific structural features of TDeABr on caffeine interaction could provide valuable insights into optimizing sensor sensitivity.

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.